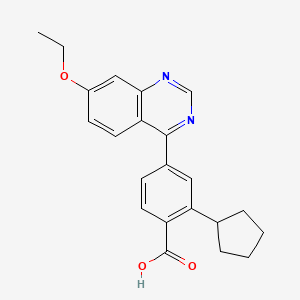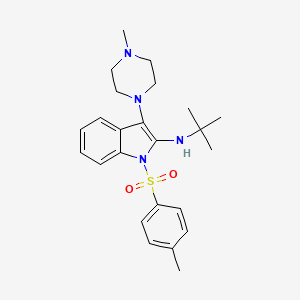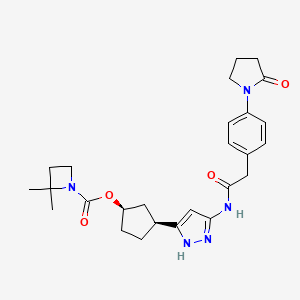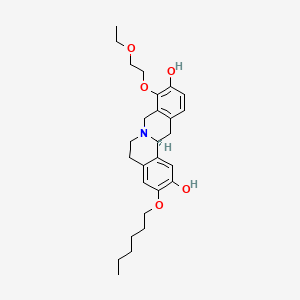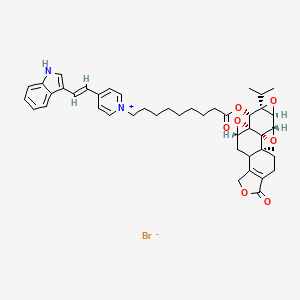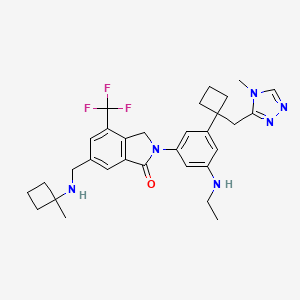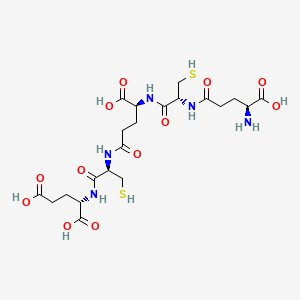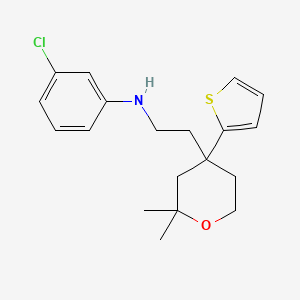
Icmt-IN-31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-31 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. ICMT catalyzes the carboxylmethylation of isoprenylated proteins, which is essential for their proper function, subcellular localization, and protein-protein interactions . This compound has shown significant potential in inhibiting the proliferation of cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of Icmt-IN-31 involves the preparation of methylated tetrahydropyranyl derivatives. The synthetic route includes the following steps :
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a tetrahydropyranyl ring.
Methylation: The tetrahydropyranyl derivatives are then methylated to achieve the desired compound.
Purification: The final product is purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
Icmt-IN-31 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Icmt-IN-31 has a wide range of scientific research applications, including:
Cancer Research: This compound has shown promising results in inhibiting the proliferation of cancer cells, particularly in pancreatic and glioblastoma cancers
Biological Studies: The compound is used to study the role of ICMT in the post-translational modification of proteins and its impact on cellular functions.
Drug Development: This compound serves as a lead compound for the development of new anticancer drugs targeting ICMT.
Mechanism of Action
Icmt-IN-31 exerts its effects by inhibiting the activity of ICMT, an enzyme responsible for the carboxylmethylation of isoprenylated proteins. This inhibition disrupts the proper function and localization of these proteins, leading to cellular dysfunction and apoptosis . The molecular targets of this compound include several small GTPases that are crucial for cell proliferation and survival . The pathways involved in its mechanism of action include the Ras/Raf/Mek/Erk signaling pathway, which is critical for cancer cell growth and survival .
Comparison with Similar Compounds
Icmt-IN-31 is unique among ICMT inhibitors due to its high potency and selectivity. Similar compounds include:
Cysmethynil: A prototypical ICMT inhibitor identified through high-throughput screening.
UCM-1336: Another ICMT inhibitor that has shown efficacy in glioblastoma models.
Indole-based ICMT inhibitors: These compounds have been developed through optimization of cysmethynil and exhibit varying degrees of potency and selectivity.
This compound stands out due to its low half-maximal inhibitory concentration (IC50) value of 0.0038 μM, making it one of the most potent ICMT inhibitors available .
Properties
Molecular Formula |
C19H24ClNOS |
|---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(2,2-dimethyl-4-thiophen-2-yloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C19H24ClNOS/c1-18(2)14-19(9-11-22-18,17-7-4-12-23-17)8-10-21-16-6-3-5-15(20)13-16/h3-7,12-13,21H,8-11,14H2,1-2H3 |
InChI Key |
NCUUPWBPTJPQBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)Cl)C3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


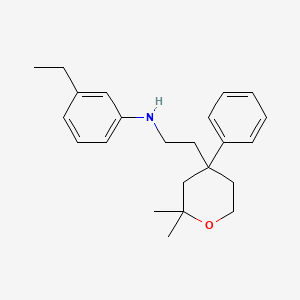
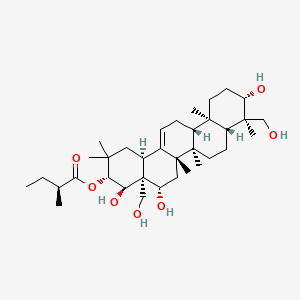
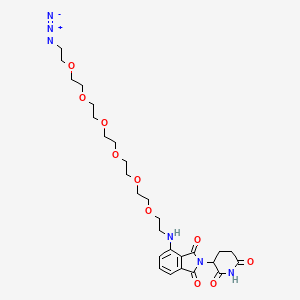
![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
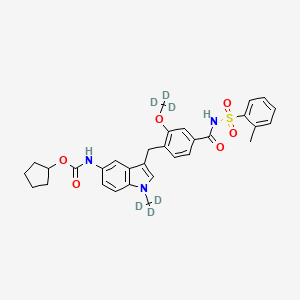
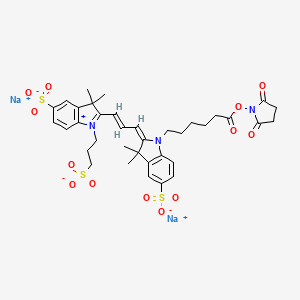
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379368.png)
